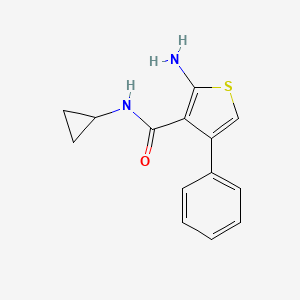

2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS/c15-13-12(14(17)16-10-6-7-10)11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLFVCYHOJKOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(SC=C2C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215844 | |

| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590355-70-7 | |

| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590355-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-cyclopropyl-4-phenyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Four-Component Gewald Reaction

A four-component adaptation (ethyl cyanoacetate, α-methylene carbonyl compound, cyclopropylamine, and sulfur) enables direct incorporation of the N-cyclopropyl group.

- Reagents :

- Ethyl cyanoacetate (1.5 mmol)

- Benzaldehyde (1.5 mmol, as the α-methylene carbonyl component)

- Cyclopropylamine (1.5 mmol)

- Elemental sulfur (1.5 mmol)

- Triethylamine (2.25 mmol, catalyst)

- Water (solvent)

- Steps :

- Combine reagents in water at room temperature.

- Stir for 1–12 hours until precipitation occurs.

- Filter and recrystallize from ethyl acetate/hexanes.

Yield : 65–79%

Key Advantage : One-pot synthesis avoids intermediate isolation.

Ugi-Deprotection-Cyclization (UDC) Approach

The UDC strategy combines the Ugi four-component reaction with subsequent deprotection and cyclization to form thienodiazepine-diones, adaptable for carboxamide synthesis.

Synthesis of 2-Aminothiophene Precursor

- Gewald Reaction :

- React cyclohexanone (0.45 mol), methyl cyanoacetate (0.3 mol), sulfur (0.3 mol), and diethylamine in ethanol.

- Yield: 67% (methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate).

- Boc Protection and Hydrolysis :

- Treat with Boc₂O (12.5 mmol) and DMAP in THF.

- Hydrolyze with KOH to yield 2-amino-4-phenylthiophene-3-carboxylic acid.

Ugi Reaction and Cyclization:

Ugi Step :

- Combine 2-aminothiophene-3-carboxylic acid (1.5 mmol), cyclopropylamine (1.5 mmol), ethyl glyoxylate (1.5 mmol), and tert-butyl isocyanide in methanol.

- Stir for 48 hours.

Deprotection-Cyclization :

- Remove Boc group with TFA.

- Cyclize under acidic conditions to form the carboxamide.

Amidation of 2-Aminothiophene-3-carboxylic Acid

Direct amidation of the carboxylic acid intermediate with cyclopropylamine offers a modular route.

Carboxylic Acid Activation:

Activation :

- Treat 2-amino-4-phenylthiophene-3-carboxylic acid (1.5 mmol) with ethyl chloroformate (1.5 mmol) and N-methylmorpholine (NMM) in THF.

Amidation :

- Add cyclopropylamine (1.5 mmol) and stir at room temperature.

- Purify via silica chromatography.

Comparative Analysis of Methods

| Method | Yield | Complexity | Key Advantage |

|---|---|---|---|

| Four-Component Gewald | 65–79% | Low | One-pot, no intermediates |

| UDC Approach | 48–65% | Moderate | High functional group tolerance |

| Direct Amidation | 47–55% | High | Modular for diverse amines |

Mechanistic Insights

- Gewald Reaction : Proceeds via Knoevenagel condensation, sulfur incorporation, and cyclization.

- UDC Mechanism : Ugi reaction forms a peptoid intermediate, which cyclizes after deprotection to yield the carboxamide.

Challenges and Optimization

- Byproduct Formation : Excess SOCl₂ in acyl chloride preparation reduces yields; careful distillation is critical.

- Solvent Choice : Aqueous conditions in the Gewald reaction enhance hydrophobicity-driven rate acceleration.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results as a pharmaceutical agent, particularly as an inhibitor of the enzyme IKK-2 (IκB kinase 2). This enzyme plays a critical role in the inflammatory response and is implicated in various diseases.

Therapeutic Uses

-

Inflammatory Diseases :

- The inhibition of IKK-2 by 2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide may benefit conditions such as rheumatoid arthritis, osteoarthritis, and multiple sclerosis. Its role in modulating inflammatory pathways makes it a candidate for treating diseases characterized by excessive inflammation .

- Cancer Treatment :

-

Antimicrobial Activity :

- Research has highlighted the compound's antibacterial properties, showing effectiveness against several bacterial strains. Minimum inhibitory concentration (MIC) studies have indicated that derivatives of this compound exhibit substantial antimicrobial activity, making it a potential candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on the exact molecular targets and pathways are ongoing and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Analogs

Physicochemical Properties

Table 2: Physical Properties Comparison

Analysis : The cyclopropyl group in the target compound may lower melting points compared to derivatives with bulky substituents (e.g., Compound 15). Its discontinuation could relate to challenges in solubility or stability.

Commercial Availability and Challenges

- Analogues : Many derivatives remain in active research (e.g., antimalarial pyrazole-carboxamides in ), indicating broader interest in thiophene-carboxamide scaffolds .

Biological Activity

2-Amino-N-cyclopropyl-4-phenylthiophene-3-carboxamide is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C_{13}H_{14}N_2OS

- Molecular Weight : Approximately 258.34 g/mol

- Functional Groups : Amino group, cyclopropyl group, phenyl group, and thiophene ring.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing significant inhibition of growth.

2. Anticancer Properties

The compound has been evaluated for its potential as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

3. Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes, including:

- Dihydroorotate dehydrogenase (DHODH) : Critical for the survival of Plasmodium falciparum, the malaria parasite.

- Protein Kinase C (PKC) : Involved in various signaling pathways related to cancer and inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Binding to Enzymes : Modulating their activity, which can lead to therapeutic effects.

- Influencing Signaling Pathways : Affecting cellular processes such as apoptosis and inflammation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focusing on the anticancer effects of this compound revealed that it effectively inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study: Enzyme Inhibition in Malaria

In another study, the compound was tested against Plasmodium falciparum's DHODH enzyme. Results indicated that it significantly inhibited enzyme activity, suggesting its potential as a lead compound for developing new antimalarial drugs .

Q & A

Q. How can reaction path search algorithms (e.g., GRRM) predict unforeseen byproducts or degradation pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.